molecular formula C24H20FNO4S B2542325 [4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114872-29-5

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2542325
CAS No.: 1114872-29-5
M. Wt: 437.49
InChI Key: BFYIEEFXHHAUOS-UHFFFAOYSA-N
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Description

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a 3,5-dimethylphenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is attached to a 4-methoxyphenyl group. Its molecular formula is C25H22FNO4S (inferred from structural analogs in ), with a molecular weight of 467.51 g/mol (approximated by adjusting substituent contributions from ). The sulfone group enhances polarity, while the 3,5-dimethylphenyl and 4-methoxyphenyl substituents influence steric bulk and lipophilicity.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-10-16(2)12-19(11-15)26-14-23(24(27)17-4-7-20(30-3)8-5-17)31(28,29)22-9-6-18(25)13-21(22)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYIEEFXHHAUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core with various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C24_{24}H20_{20}FNO4_{4}S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 1114872-29-5

The compound features a dioxido group and a fluorine atom, which may enhance its reactivity and biological interactions. The presence of aromatic rings contributes to its potential pharmacological properties.

Biological Activities

Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a variety of biological activities:

1. Antitumor Activity

A study evaluating the antitumor effects of benzothiazine derivatives found that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives tested on human lung cancer cell lines demonstrated significant cytotoxicity with IC50_{50} values indicating effective concentrations for inhibiting cell growth .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazine derivatives possess antibacterial and antifungal activities, which could be explored further for therapeutic applications .

3. Enzyme Inhibition

Compounds in this class have been linked to enzyme inhibition mechanisms crucial for cancer therapy. For example, certain derivatives have shown the ability to inhibit key enzymes involved in tumor growth and metastasis .

Case Study 1: Antitumor Effects in Lung Cancer

In vitro studies on lung cancer cell lines (A549, HCC827) revealed that derivatives similar to the compound exhibited significant cytotoxic effects. The MTS assay indicated an IC50_{50} value of approximately 6.26 µM for one derivative, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Properties

A comparative analysis of various benzothiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted that modifications to the benzothiazine scaffold could enhance antimicrobial efficacy .

The mechanism by which 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases, particularly the S phase in cancer cells .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Some notable applications include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazine compounds exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has indicated that similar compounds may inhibit tumor growth in certain cancer cell lines through apoptosis induction mechanisms.

Research involving this compound focuses on understanding its biological mechanisms:

  • Enzyme Inhibition : Studies have shown that benzothiazine derivatives can act as inhibitors for specific enzymes linked to metabolic disorders.
  • CNS Disorders : There is ongoing research into the compound's effects on cognitive functions and its potential role in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity.
Study 2Anticancer ResearchIn vitro studies showed reduced proliferation of breast cancer cells, suggesting potential for further development.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1, relevant for metabolic syndrome treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A closely related compound, 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (), shares the benzothiazine backbone but differs in substituents:

  • 3,5-Dimethoxyphenyl vs. 3,5-dimethylphenyl : The former introduces two methoxy groups (electron-withdrawing, polar), while the latter uses methyl groups (electron-donating, lipophilic).
  • 2,4-Dimethylphenyl vs. 4-methoxyphenyl : The methoxy group in the target compound increases polarity compared to the dimethyl-substituted analog.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C25H22FNO4S 467.51 3,5-Dimethylphenyl, 4-methoxyphenyl, sulfone, fluorine
4-(3,5-Dimethoxyphenyl)-6-fluoro-...methanone C25H22FNO5S 467.51 3,5-Dimethoxyphenyl, 2,4-dimethylphenyl, sulfone, fluorine
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime C16H15FNO3 300.30 3,4-Dimethoxyphenyl, 4-fluorophenyl, oxime
Functional Analogues
  • (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (): Contains a methanone group linked to halogenated and methoxy-substituted phenyl rings. The oxime functional group increases reactivity toward nucleophiles, unlike the sulfone-stabilized methanone in the target compound.

Research Findings and Implications

Substituent Effects on Properties
  • Metabolic Stability : Methyl groups may reduce susceptibility to oxidative metabolism compared to methoxy substituents.
  • Electronic Effects : The sulfone group stabilizes the benzothiazine ring, while fluorine at position 6 may influence bioavailability.
Conformational Analysis

The benzothiazine ring’s puckering () could affect binding interactions in biological systems. Computational studies using Cremer-Pople coordinates may predict preferred conformations.

Q & A

Q. Software Comparison

SoftwareKey FeaturesLimitationsReference
SHELXLHigh-precision refinement, twinning supportSteep learning curve
WinGX/ORTEPGUI for geometry validation, ray-traced outputsLimited to post-refinement

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Focus
Key steps for optimization:

Reagent Selection : Use 4-methoxyphenol as a nucleophile in SNAr reactions, leveraging its electron-rich aromatic ring for regioselective coupling .

Steric Mitigation : Introduce bulky bases (e.g., KOtBu) to reduce side reactions from the 3,5-dimethylphenyl group .

Purification : Employ gradient HPLC (C18 columns) to separate fluorinated byproducts .

Q. Synthetic Route Example

StepReagents/ConditionsPurposeReference
14-Methoxyphenol, K2CO3, DMF, 80°CNucleophilic substitution
26-Fluorobenzothiazine, CuI, DIPEACross-coupling

What advanced strategies address conformational analysis of the benzothiazine ring?

Q. Advanced Research Focus

Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate puckering parameters (amplitude q, phase angle φ) for the 1,4-benzothiazine ring .

Experimental Validation : Compare computed puckering with SC-XRD data using Cremer-Pople coordinates to quantify non-planarity .

Dynamic Analysis : Perform variable-temperature NMR to assess ring flexibility (e.g., coalescence of proton signals) .

Q. Puckering Parameters

Ring Typeq (Å)φ (°)MethodReference
Benzothiazine0.45120SC-XRD/DFT

How should researchers resolve contradictions in crystallographic data during refinement?

Q. Advanced Research Focus

Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in fluorinated heterocycles .

Disorder Modeling : Apply PART/SUMP restraints for overlapping 3,5-dimethylphenyl conformers .

Validation Metrics : Cross-check R1/wR2 residuals and ADP consistency with PLATON’s ADDSYM .

Q. Case Study

IssueResolution StrategyOutcome (R1 Reduction)Reference
TwinningTWIN/BASF refinement0.05 → 0.03
Conformational DisorderPART/SUMP restraintsADP < 0.02 Ų

What spectroscopic techniques are critical for characterizing this compound’s electronic and steric effects?

Q. Basic Research Focus

NMR :

  • 1H-13C HMBC : Assign coupling between the fluoro group and adjacent protons .
  • 19F NMR : Quantify deshielding from the electron-withdrawing 1,1-dioxido group .

MS/MS : Use high-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation pathways (e.g., loss of SO2) .

Q. Spectroscopic Data Comparison

TechniqueObserved SignalStructural InsightReference
19F NMRδ = -112 ppm (d, J = 8.5 Hz)Fluorine para to electron-deficient core
ESI-MS/MSm/z 454.1 → 391.0 (-SO2)Confirms sulfone moiety

How can experimental design account for degradation during stability studies?

Q. Advanced Research Focus

Sample Handling : Store solutions in amber vials at -20°C with inert gas (Ar) to prevent photodegradation and oxidation .

Accelerated Aging : Use HSI (hyperspectral imaging) to monitor real-time degradation under UV/thermal stress .

Kinetic Analysis : Fit degradation data to first-order models (ln[C] vs. t) to estimate half-life (e.g., t1/2 = 72 h at 40°C) .

Q. Stability Protocol

ConditionParameter MonitoredMitigation StrategyReference
UV Light (365 nm)SO2 loss via FTIRAdd UV stabilizers (e.g., TiO2)
High HumidityHydrolysis of methoxy groupUse desiccants (silica gel)

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